molecular formula C12H13N5O2S B2991438 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 869068-14-4

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2991438
CAS No.: 869068-14-4
M. Wt: 291.33
InChI Key: RESMOBOEIPIFFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazine ring and the thioacetamide group in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(p-tolyl)acetamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as guanidine derivatives with carbonyl compounds under acidic or basic conditions.

    Thioacetamide Introduction: The thioacetamide group is introduced by reacting the triazine intermediate with a suitable thioacetamide reagent under controlled conditions.

    N-(p-tolyl) Substitution: The final step involves the substitution of the amino group with a p-tolyl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring or the thioacetamide group, resulting in the formation of reduced derivatives.

    Substitution: The amino and thioacetamide groups can participate in substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced triazine derivatives and thioacetamide derivatives.

    Substitution Products: Various substituted triazine and thioacetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(p-tolyl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or a ligand for specific biological targets. Its ability to interact with biological macromolecules makes it a valuable tool for studying biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its reactivity and stability make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological target involved.

Comparison with Similar Compounds

Similar Compounds

    2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide: Lacks the p-tolyl group, resulting in different chemical properties and reactivity.

    N-(p-tolyl)acetamide: Lacks the triazine and thioacetamide groups, leading to different applications and reactivity.

    4-amino-5-oxo-4,5-dihydro-1,2,4-triazine: The core triazine structure without the thioacetamide and p-tolyl groups.

Uniqueness

The uniqueness of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(p-tolyl)acetamide lies in its combination of the triazine ring, thioacetamide group, and p-tolyl substitution. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2S/c1-8-2-4-9(5-3-8)15-10(18)7-20-12-16-14-6-11(19)17(12)13/h2-6H,7,13H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESMOBOEIPIFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.